molecular formula C14H18N2OS B2375658 N-(4-methylpiperidine-1-carbothioyl)benzamide CAS No. 66595-46-8

N-(4-methylpiperidine-1-carbothioyl)benzamide

Cat. No.: B2375658
CAS No.: 66595-46-8
M. Wt: 262.37
InChI Key: JSIRBFHDCFHBPL-UHFFFAOYSA-N
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Description

N-(4-methylpiperidine-1-carbothioyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its versatility and is used in various fields such as drug discovery, organic synthesis, and medicinal chemistry.

Mechanism of Action

Preparation Methods

The synthesis of N-(4-methylpiperidine-1-carbothioyl)benzamide typically involves the reaction of 4-methylpiperidine with benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(4-methylpiperidine-1-carbothioyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzamide group, forming new compounds with different functional groups.

Scientific Research Applications

N-(4-methylpiperidine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

N-(4-methylpiperidine-1-carbothioyl)benzamide can be compared with other similar compounds, such as:

  • N-(4-methylpiperidine-1-carbothioyl)aniline
  • N-(4-methylpiperidine-1-carbothioyl)phenylacetamide
  • N-(4-methylpiperidine-1-carbothioyl)benzylamine

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific benzamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylpiperidine-1-carbothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-11-7-9-16(10-8-11)14(18)15-13(17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIRBFHDCFHBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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